

# An In-depth Technical Guide to 4-Isobutoxy-3-methoxybenzoic Acid

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## Compound of Interest

Compound Name: 4-Isobutoxy-3-methoxybenzoic acid

Cat. No.: B1349244

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct experimental data exists for **4-Isobutoxy-3-methoxybenzoic acid** in publicly accessible literature. This guide has been compiled by leveraging data from structurally analogous compounds to provide a comprehensive overview of its expected properties and potential applications.

## Chemical Identity and Properties

**4-Isobutoxy-3-methoxybenzoic acid** is a substituted aromatic carboxylic acid. Its core structure is benzoic acid, featuring a methoxy group at the C3 position and an isobutoxy group at the C4 position.

| Property          | Value  | Source            |
|-------------------|--|-------------------|
| CAS Number        | 3535-35-1                                      | [Internal Search] |
| IUPAC Name        | 4-isobutoxy-3-methoxybenzoic acid              | [Internal Search] |
| Molecular Formula | C <sub>12</sub> H <sub>16</sub> O <sub>4</sub> | [Internal Search] |
| Molecular Weight  | 224.25 g/mol                                   | [Internal Search] |
| Canonical SMILES  | <chem>CC(C)COC1=C(C=C(C=C1)C(=O)O)OC</chem>    | [Internal Search] |
| InChI Key         | SBHFJHQPZDLFTD-UHFFFAOYSA-N                    | [Internal Search] |

Structure:

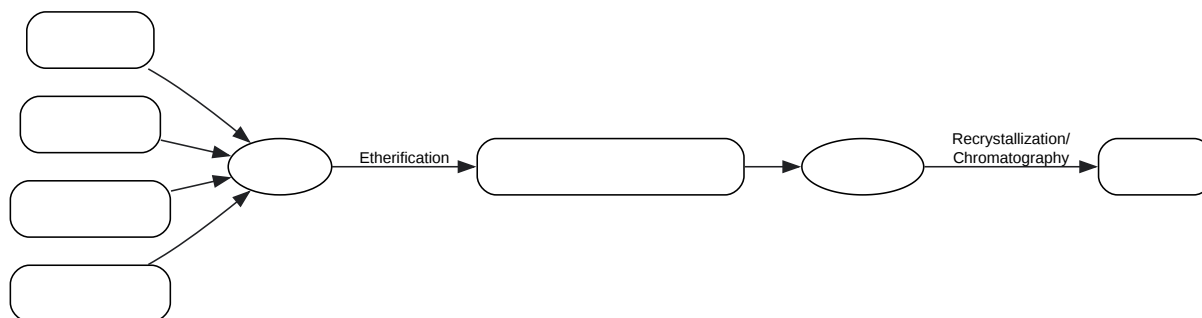
Caption: Chemical structure of **4-Isobutoxy-3-methoxybenzoic acid**.

## Synthesis and Characterization

While a specific, detailed synthesis protocol for **4-Isobutoxy-3-methoxybenzoic acid** is not readily available, a plausible synthetic route can be inferred from general methods for preparing alkoxybenzoic acids. A common approach involves the Williamson ether synthesis.

### Proposed Synthetic Pathway

A likely precursor for the synthesis of **4-Isobutoxy-3-methoxybenzoic acid** is isovanillic acid (3-hydroxy-4-methoxybenzoic acid). The synthesis would proceed via the etherification of the phenolic hydroxyl group.



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Caption: Proposed synthesis workflow for **4-Isobutoxy-3-methoxybenzoic acid**.

## General Experimental Protocol: Synthesis of 4-alkoxy-3-methoxybenzoic acids

This protocol is a generalized procedure based on the synthesis of similar compounds.

Materials:

- 3-hydroxy-4-methoxybenzoic acid (isovanillic acid)
- 1-bromo-2-methylpropane (isobutyl bromide)
- Potassium carbonate ( $K_2CO_3$ )
- Dimethylformamide (DMF)
- Ethyl acetate
- Hexane
- Hydrochloric acid (HCl)
- Saturated sodium bicarbonate solution

- Brine
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )

#### Procedure:

- **Reaction Setup:** In a round-bottom flask, dissolve 3-hydroxy-4-methoxybenzoic acid in DMF.
- **Addition of Base:** Add potassium carbonate to the solution.
- **Alkylation:** Add 1-bromo-2-methylpropane to the mixture.
- **Reaction:** Heat the mixture at a specified temperature (e.g.,  $80^\circ\text{C}$ ) and monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Workup:** After the reaction is complete, cool the mixture to room temperature and pour it into water.
- **Acidification:** Acidify the aqueous solution with HCl to precipitate the crude product.
- **Extraction:** Extract the product with ethyl acetate.
- **Washing:** Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous  $\text{MgSO}_4$ , filter, and concentrate under reduced pressure.
- **Purification:** Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography.

## Characterization

The structure and purity of the synthesized **4-Isobutoxy-3-methoxybenzoic acid** would be confirmed using standard analytical techniques:

| Technique           | Expected Observations   |
|---------------------|---|
| $^1\text{H}$ NMR    | Peaks corresponding to the isobutoxy group (methyl, methine, and methylene protons), the methoxy group, the aromatic protons, and the carboxylic acid proton.                       |
| $^{13}\text{C}$ NMR | Signals for all unique carbon atoms in the molecule, including the aromatic carbons, the carboxylic carbon, and the carbons of the isobutoxy and methoxy groups.                    |
| Mass Spectrometry   | A molecular ion peak corresponding to the molecular weight of the compound.   |
| FT-IR Spectroscopy  | Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-O stretches of the ether linkages, and aromatic C-H stretches. |
| Melting Point       | A sharp melting point range, indicating the purity of the compound.   |
| HPLC                | A single major peak, confirming the purity of the sample.   |

## Potential Biological Activities and Signaling Pathways

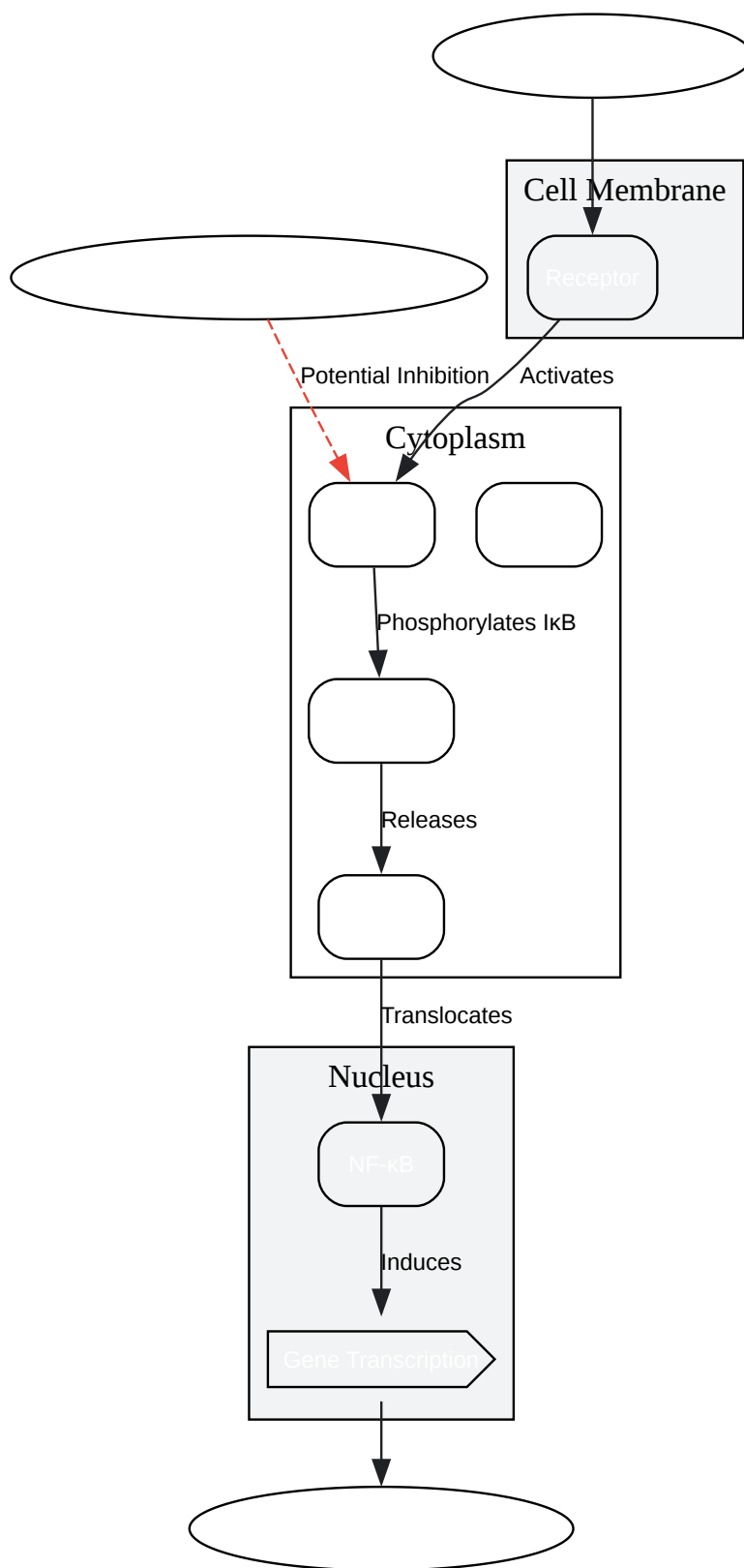
Direct studies on the biological activity of **4-Isobutoxy-3-methoxybenzoic acid** are scarce. However, the broader class of benzoic acid derivatives is known to possess a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. [1][2] The specific activity of **4-Isobutoxy-3-methoxybenzoic acid** would be influenced by its unique substitution pattern.

Based on studies of structurally related compounds, such as other alkoxybenzoic acids, it is plausible that this compound could interact with various cellular signaling pathways. For

instance, some benzoic acid derivatives have been shown to modulate pathways involved in inflammation and cell proliferation.[\[3\]](#)[\[4\]](#)

## Hypothetical Signaling Pathway of Interest

Given the known activities of similar benzoic acid derivatives, a potential area of investigation could be their effect on inflammatory signaling cascades, such as the NF- $\kappa$ B pathway, which is a key regulator of inflammation.



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Caption: Hypothetical inhibition of the NF-κB signaling pathway.

## Experimental Protocols for Biological Evaluation

To assess the potential biological activities of **4-Isobutoxy-3-methoxybenzoic acid**, a series of in vitro assays would be necessary.

### General Workflow for In Vitro Biological Activity Screening





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Caption: Experimental workflow for biological activity screening.

## Example Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Production)

This protocol describes a common method to assess the anti-inflammatory potential of a compound by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

- RAW 264.7 macrophage cell line
- Dulbecco's Modified Eagle's Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- Lipopolysaccharide (LPS)
- **4-Isobutoxy-3-methoxybenzoic acid** (dissolved in DMSO)
- Griess Reagent
- 96-well plates

Procedure:

- Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO<sub>2</sub> incubator.
- Cell Seeding: Seed the cells in a 96-well plate at a density of  $1 \times 10^5$  cells/well and allow them to adhere overnight.

- **Compound Treatment:** Treat the cells with various concentrations of **4-Isobutoxy-3-methoxybenzoic acid** for 1 hour.
- **Stimulation:** Stimulate the cells with LPS (1 µg/mL) for 24 hours.
- **Nitrite Measurement:** Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent according to the manufacturer's instructions.
- **Data Analysis:** Calculate the percentage of NO inhibition compared to the LPS-treated control.

## Conclusion and Future Directions

**4-Isobutoxy-3-methoxybenzoic acid** is a readily synthesizable compound with potential for further investigation in drug discovery and development. While direct evidence of its biological activity is currently limited, its structural similarity to other biologically active benzoic acid derivatives suggests that it may possess interesting pharmacological properties. Future research should focus on the synthesis, purification, and comprehensive biological evaluation of this compound to elucidate its mechanism of action and therapeutic potential. The experimental workflows and protocols outlined in this guide provide a framework for such investigations.

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